molecular formula C26H31N5O4 B2581296 8-(benzyl(methyl)amino)-7-(3-(3-ethylphenoxy)-2-hydroxypropyl)-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione CAS No. 941937-03-7

8-(benzyl(methyl)amino)-7-(3-(3-ethylphenoxy)-2-hydroxypropyl)-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione

Cat. No.: B2581296
CAS No.: 941937-03-7
M. Wt: 477.565
InChI Key: LKRNEDPLFCDINP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound 8-(benzyl(methyl)amino)-7-(3-(3-ethylphenoxy)-2-hydroxypropyl)-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione is a purine derivative characterized by distinct substitutions at positions 7 and 8 of the purine core. At position 8, it features a benzyl(methyl)amino group, while position 7 is substituted with a 3-(3-ethylphenoxy)-2-hydroxypropyl chain. Additionally, methyl groups occupy positions 1 and 3. While direct pharmacological data for this compound are unavailable in the provided evidence, its structural complexity—particularly the extended phenoxy-hydroxypropyl chain—hints at tailored interactions with biological targets, such as adenosine receptors or enzymes involved in nucleotide metabolism .

Properties

IUPAC Name

8-[benzyl(methyl)amino]-7-[3-(3-ethylphenoxy)-2-hydroxypropyl]-1,3-dimethylpurine-2,6-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H31N5O4/c1-5-18-12-9-13-21(14-18)35-17-20(32)16-31-22-23(29(3)26(34)30(4)24(22)33)27-25(31)28(2)15-19-10-7-6-8-11-19/h6-14,20,32H,5,15-17H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LKRNEDPLFCDINP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC(=CC=C1)OCC(CN2C3=C(N=C2N(C)CC4=CC=CC=C4)N(C(=O)N(C3=O)C)C)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H31N5O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

477.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Compound A : 8-(benzyl(methyl)amino)-7-(2-hydroxyethyl)-3-methyl-1H-purine-2,6(3H,7H)-dione

  • Substituents: Position 7: 2-hydroxyethyl Position 8: Benzyl(methyl)amino
  • Molecular Formula : C₁₆H₁₉N₅O₃
  • Key Features :
    • Shorter, less complex chain at position 7 compared to the target compound.
    • Reduced steric hindrance and lower molecular weight (MW ≈ 329.36 g/mol) likely enhance aqueous solubility but may limit membrane permeability .

Compound B : 8-{[Benzyl(methyl)amino]methyl}-7-isopropyl-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione

  • Substituents: Position 7: Isopropyl Position 8: Benzyl(methyl)aminomethyl
  • Molecular Formula : C₂₀H₂₆N₆O₂
  • Key Features: The isopropyl group at position 7 increases lipophilicity (clogP ≈ 2.8 predicted) compared to the hydroxypropyl-phenoxy chain in the target compound. This modification may improve blood-brain barrier penetration but reduce solubility in polar solvents .

Compound C : 8-(Benzyl(methyl)amino)-3-methyl-7-octyl-3,7-dihydro-1H-purine-2,6-dione

  • Substituents: Position 7: Octyl Position 8: Benzyl(methyl)amino
  • Molecular Formula : C₂₂H₃₁N₅O₂

Structural Variations at Position 8

Compound D : 8-[(3-Methoxypropyl)amino]-3-methyl-7-(3-methylbenzyl)-3,7-dihydro-1H-purine-2,6-dione

  • Substituents: Position 7: 3-Methylbenzyl Position 8: 3-Methoxypropylamino
  • Molecular Formula : C₁₉H₂₄N₆O₃
  • The 3-methylbenzyl group at position 7 adds steric bulk, which may impede binding to compact receptor pockets .

Pyrimidine-Based Analogs

Compound E : 6-[(3-Benzyloxy-2-benzyloxymethyl)propyl]-1,3-dimethoxymethyl-5-methylpyrimidin-2,4-dione

  • Core Structure : Pyrimidine-2,4-dione (uracil derivative).
  • Substituents : Benzyloxy groups at positions 3 and 2 of the propyl chain.
  • Lacks the purine core, which may reduce affinity for purine-specific targets like adenosine receptors .

Implications for Research

The structural diversity among these analogs highlights the following trends:

Lipophilicity : Longer alkyl chains (e.g., octyl in Compound C) or aromatic groups (e.g., 3-methylbenzyl in Compound D) enhance lipid solubility but may compromise bioavailability.

Solubility: Polar substituents like hydroxyethyl (Compound A) or methoxypropyl (Compound D) improve aqueous solubility, critical for intravenous formulations.

Target Specificity : The purine core in the target compound and analogs (A–D) may favor interactions with purinergic receptors, whereas pyrimidine-based analogs (Compound E) could diverge in target profiles.

Further studies should prioritize synthesizing the target compound and evaluating its binding affinity, metabolic stability, and pharmacokinetics relative to these analogs.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.